These features make TBSO-Et a valuable tool in various research applications, including:
(2-Bromoethoxy)-tert-butyldimethylsilane is a silane derivative with the molecular formula C₈H₁₉BrOSi and a molecular weight of 239.23 g/mol. This compound appears as a colorless to almost colorless clear liquid and has notable properties such as a boiling point of 120 °C at 100 mmHg and a flash point of 73 °C. It is soluble in organic solvents and is classified as a hazardous material, causing skin and serious eye irritation upon contact .
While specific biological activity data for (2-Bromoethoxy)-tert-butyldimethylsilane is limited, its structural characteristics suggest potential interactions with biological systems. The compound's ability to permeate biological membranes indicates that it may be bioavailable, although detailed studies on its pharmacological effects are sparse .
The synthesis of (2-Bromoethoxy)-tert-butyldimethylsilane typically involves the following steps:
(2-Bromoethoxy)-tert-butyldimethylsilane finds applications in various fields:
Interaction studies involving (2-Bromoethoxy)-tert-butyldimethylsilane focus on its reactivity with nucleophiles and its role in catalyzed reactions. The compound's ability to act as an electrophile makes it suitable for further functionalization, which can lead to novel compounds with enhanced properties or activities .
Several compounds share structural similarities with (2-Bromoethoxy)-tert-butyldimethylsilane. Here’s a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Tert-butyldimethylsilane | Silane | Lacks bromine; used primarily for protecting groups. |
| Bromodimethylsilane | Silane | Contains two methyl groups; less sterically hindered. |
| Ethylbromide | Alkyl Halide | Simpler structure; lacks silicon functionality. |
| (2-Chloroethoxy)-tert-butyldimethylsilane | Silane derivative | Chlorine instead of bromine; different reactivity profile. |
The presence of the bromine atom in (2-Bromoethoxy)-tert-butyldimethylsilane enhances its reactivity compared to similar silanes, making it particularly useful for specific synthetic applications .
(2-Bromoethoxy)-tert-butyldimethylsilane (CAS: 86864-60-0) is characterized by a molecular formula of C₈H₁₉BrOSi and a molecular weight of 239.23 g/mol. The compound features a tert-butyldimethylsilyl (TBDMS) group attached to a 2-bromoethoxy moiety, creating a silyl ether with a terminal bromine functionality.
The compound's structure can be represented by several identifiers:
Table 1 summarizes key physical properties of (2-Bromoethoxy)-tert-butyldimethylsilane:
The bromoethoxy group in (2-bromoethoxy)-tert-butyldimethylsilane participates in nucleophilic substitution reactions via both SN1 and SN2 pathways, with the dominant mechanism determined by solvent polarity, base strength, and steric factors.
In tetrahydrofuran (THF) or dimethylformamide (DMF), the reaction follows a concerted SN2 mechanism. The nucleophile (e.g., alkoxide or amine) attacks the electrophilic carbon adjacent to the bromine atom, while the TBDMS group stabilizes the transition state through hyperconjugative interactions with the σ*(C–Br) orbital [4]. Kinetic studies using lithium aluminum hydride (LiAlH4) in THF at 0°C demonstrated a second-order rate dependence on nucleophile concentration, confirming the bimolecular mechanism .
In acetonitrile (ACN) or dichloromethane (DCM), the reaction shifts toward an SN1 mechanism due to solvent stabilization of the carbocation intermediate. The TBDMS group enhances carbocation stability via the β-silicon effect, where σ(C–Si) → p(C⁺) hyperconjugation delocalizes positive charge [4]. For example, alkylation of 2-naphthol in ACN at 80°C yielded 76% product, consistent with a carbocation-mediated pathway .
| Solvent | Base | Temperature | Mechanism | Yield (%) |
|---|---|---|---|---|
| THF | NaH | 0°C | SN2 | 41 |
| ACN | K₂CO₃ | 80°C | SN1 | 76 |
| DMF | DBU | 25°C | Mixed | 58 |
Data adapted from kinetic studies .
The TBDMS group in (2-bromoethoxy)-tert-butyldimethylsilane plays a multifaceted role in stabilizing reactive intermediates through electronic and steric effects.
Density functional theory (DFT) calculations reveal that the β-silicon effect lowers the energy of carbocation intermediates by 12–15 kcal/mol compared to non-silylated analogs [4]. The σ(C–Si) bonds donate electron density into the vacant p-orbital of the carbocation, as evidenced by Natural Bond Orbital (NBO) analysis showing significant occupancy (0.32–0.45 e) in the σ→p* interaction [4].
The tert-butyldimethylsilyl group creates a bulky microenvironment around the ethoxy-bromine moiety, reducing unintended side reactions. In the synthesis of taxane derivatives, this steric shielding improved regioselectivity by 1.8-fold compared to smaller triethylsilyl analogs .
Steric hindrance from the TBDMS group can divert reactions toward elimination rather than substitution, particularly in congested molecular environments.
Strong bases like sodium hydride (NaH) promote dehydrohalogenation, forming ethylene oxide derivatives. For instance, reactions in DMF at 20°C with NaH resulted in 22% elimination byproducts, attributed to base-induced abstraction of β-hydrogens .
Steric maps generated via molecular dynamics simulations indicate that substrates with substituents larger than methyl groups at the α-position exhibit 3.2× higher elimination rates due to increased transition state strain in substitution pathways .
The application of (2-Bromoethoxy)-tert-butyldimethylsilane in glycosylation strategies represents a significant advancement in the field of carbohydrate synthesis. This compound serves as a crucial reagent for the preparation of protected glycosyl donors that exhibit enhanced reactivity and selectivity in complex molecule construction.
The utilization of (2-Bromoethoxy)-tert-butyldimethylsilane in glycosylation reactions is based on the principle of conformational arming through silylation. Research has demonstrated that glycosyl donors protected with bulky silyl protective groups, particularly tert-butyldimethylsilyl (TBDMS), exhibit superior reactivity compared to their benzylated counterparts. The enhanced reactivity is attributed to stereoelectronic effects associated with conformational changes induced by silylation, where TBDMS-protected thioglucoside donors adopt conformations with axial OR groups, leading to more favorable charge-dipole interactions in the transition state.
The concept of "superarmed" glycosyl donors has been revolutionized through the strategic use of silyl protective groups. Studies have shown that donors protected with multiple tert-butyldimethylsilyl groups demonstrate dramatically enhanced reactivity, with the ability to cross-couple with armed acceptors to produce corresponding disaccharides in excellent yields ranging from 65-95%. This reactivity enhancement is particularly pronounced when TBDMS groups are positioned at the 2-, 3-, and 4-OH positions of the glycosyl donor.
Recent developments in boron-catalyzed glycosylation have highlighted the importance of silyl ether acceptors in achieving controlled iterative glycosylation. The coupling of glycosyl fluorides with silyl ethers under boron catalysis enables access to all four possible C1-C2 stereochemical relationships through either inter- or intramolecular strategies. This methodology allows for the preparation of trisaccharides in a site-selective, one-pot fashion from monosaccharide precursors, with yields typically ranging from 60-85%.
The optimization of glycosylation reactions employing bromoethoxy silyl ethers requires careful consideration of several factors:
Catalyst Selection: Studies have identified boron trifluoride diethyl etherate (BF3- OEt2) as an excellent catalyst choice for iterative processes, providing superior selectivity compared to stronger Lewis acids. The relative energetics of glycosylation versus glycosyl exchange were found to be significantly influenced by the choice of Lewis acid catalyst.
Reaction Conditions: Optimal conditions typically involve reactions conducted at room temperature in dichloromethane or 1,2-dichloroethane, with catalyst loadings as low as 0.5 mol%. The reactions are tolerant of air and moisture, making them practical for synthetic applications.
Substrate Scope: The methodology has been successfully applied to various sugar series, including glucosyl, mannosyl, rhamnosyl, and galactosyl donors. The reactivity patterns are consistent across different sugar configurations, demonstrating the general applicability of the approach.
One of the key advantages of using bromoethoxy silyl ethers in glycosylation is the ability to control competitive pathways. Research has shown that the sequence of formation of glycosidic bonds with silyl ether acceptors is governed by trialkyl silane structure rather than the inherent reactivity of the hydroxyl precursors. This enables predictable and controlled oligosaccharide synthesis.
The mechanistic understanding of these reactions has been supported by computational studies, which reveal that both productive glycosylation and glycosyl exchange pathways proceed through dioxolenium ion intermediates. The activation barriers for these competing pathways are sufficiently close to allow for controlled selectivity through careful optimization of reaction conditions.
The stereochemical control achieved through the use of (2-Bromoethoxy)-tert-butyldimethylsilane in natural product synthesis represents a fundamental advance in synthetic methodology. The compound's ability to direct stereochemical outcomes stems from its unique electronic and steric properties, which influence the formation of glycosidic bonds in complex molecular architectures.
The stereochemical outcomes in natural product synthesis employing bromoethoxy silyl ethers are primarily governed by conformational effects. Research has established that the installation of tert-butyldimethylsilyl protecting groups induces significant conformational changes in glycosyl donors, with these changes directly correlating to stereoselectivity. The bulky silyl groups force the adoption of axial-rich conformations, which provide enhanced facial selectivity during nucleophilic attack.
Studies on β-selective glycosylation using axial-rich donors have demonstrated that the protecting pattern of secondary sugars can dramatically influence stereochemical outcomes. In particular, research has shown that β-selectivity can be enhanced to ≥99/1 ratios through careful positioning of TBDMS groups at specific positions. The β-selectivity originated from the presence of two TBDMS groups at the 3-O and 4-O positions of rhamnose, while the TBDMS group at the 2-O position was found to hamper β-selectivity.
The use of cyclic silyl protecting groups, particularly di-tert-butylsilylene (DTBS), has emerged as a powerful tool for achieving stereocontrol in natural product synthesis. These groups provide conformational restriction that enhances stereoselectivity through specific face-discrimination mechanisms. The stereodirecting effect of cyclic silyl-protected donor systems is attributed to the reduced flexibility of oxocarbenium ion conformers, which allows for nucleophilic attack from only certain directions.
Computational analysis has revealed that the relative energy gap between different conformational states is critical for achieving high stereoselectivity. Less flexible oxocarbenium ion conformers, constrained by cyclic silyl groups, show enhanced stereoselectivity compared to more flexible systems. This principle has been successfully applied to the synthesis of various natural products requiring precise stereochemical control.
The influence of remote protecting groups on stereochemical outcomes has been extensively studied in the context of natural product synthesis. Research has demonstrated that protecting groups at positions distant from the reaction center can exert significant influence on stereochemical outcomes through electronic and conformational effects. The interplay between protecting groups and side chain conformation has been shown to modulate the influence of remote substituents on glycosylation reactions.
Studies on phenyl thiogalacto- and thioglucopyranosides have shown that the side chain population varies systematically when changing the functionality at the 4-position from hydroxyl to ether to ester groups. While these conformational changes are small in the ground state, they may be amplified at the transition state for glycosylation, providing alternative explanations for remote protecting group effects.
The synthesis of marine natural products containing cyclic ethers has benefited significantly from the strategic use of bromoethoxy silyl ethers. The Nicholas reaction, combined with silyl protecting group strategies, has been employed for the construction of complex tetrahydrofuran-containing structures. The cascade cyclization processes facilitated by these reagents have achieved yields as high as 75% over two steps, with individual step yields averaging 91% per epoxide.
The bidirectional synthetic strategies employing silyl-protected intermediates have proven particularly valuable in the synthesis of polyether marine natural products. The ability to install multiple protective groups in a single operation, followed by selective deprotection and functionalization, has streamlined the synthesis of complex targets.
The synthesis of disaccharides using bromoethoxy silyl ethers has demonstrated excellent stereochemical control across various sugar series. Research has shown that the nature of the silyl protecting groups can be tuned to achieve specific stereochemical outcomes. The use of TIPDS (1,1,3,3-tetraisopropyldisiloxane-1,3-diyl) groups for β-glycosidic linkage formation and DTBS groups for α-linkage formation has provided a reliable method for stereoselective disaccharide synthesis.
The stereochemical outcomes are particularly influenced by the electronic properties of the silyl protecting groups. Studies have demonstrated that the electron-donating nature of silyl groups enhances the reactivity of glycosyl donors, while simultaneously providing stereochemical control through conformational restrictions. This dual effect makes silyl protecting groups particularly valuable for achieving both high yields and excellent stereoselectivity in natural product synthesis.
Recent advances in mechanistic understanding have enabled the development of predictive models for stereochemical outcomes in glycosylation reactions. Machine learning approaches have been applied to predict the stereoselectivity of glycosylation reactions based on the electronic and steric properties of all reaction participants. These models have achieved high accuracy in predicting stereochemical outcomes, with root mean square errors as low as 6.8% across wide temperature ranges.
The quantification of the degree of influence of various factors has revealed that environmental factors influence stereoselectivity more than the coupling partners themselves. In particular, the choice of protecting groups accounts for approximately 47% of the influence on stereoselectivity, with the donor contributing 27% and the acceptor contributing 20%. This understanding has enabled more rational design of glycosylation reactions for natural product synthesis.
The development of solid-phase synthesis techniques for glycoconjugate assembly has been revolutionized by the incorporation of (2-Bromoethoxy)-tert-butyldimethylsilane and related silyl-based reagents. These methodologies have enabled the efficient construction of complex glycoconjugates while overcoming many of the limitations associated with solution-phase synthesis.
The implementation of fluorinated linker systems represents a significant advancement in solid-phase glycoconjugate synthesis. Research has demonstrated that fluorinated linkers and building blocks carrying fluorinated protective groups enable excellent monitoring of solid-phase synthesis through gel-phase 19F-NMR spectroscopy. This monitoring capability is crucial for optimizing reaction conditions and ensuring high-yield transformations.
The development of novel fluorinated linkers for the attachment of carboxylic acids has provided increased versatility in solid-phase synthesis. These linkers can be cleaved with acids of varying strengths and nucleophiles like hydroxide ions, while remaining stable to glycosylation conditions. The ability to monitor reactions in real-time has significantly reduced the time and cost associated with solid-phase synthesis optimization.
The automation of solid-phase glycan synthesis has achieved remarkable success, with some methodologies achieving average step-wise yields as high as 97.6%. The 102-step automated synthesis methods cycle through coupling, capping, and deprotection processes with high efficiency and reproducibility. This level of automation has made possible the rapid synthesis of complex oligosaccharides that would be prohibitively time-consuming using traditional solution-phase methods.
The key to successful automated glycan assembly lies in the careful selection of protecting groups and linker systems. Studies have shown that the choice of protecting groups profoundly affects the overall reactivity of carbohydrate building blocks and can control the stereochemical outcome of glycosylation reactions. The strategic use of participating and non-participating protecting groups enables the selective formation of desired glycosidic linkages.
The synthesis of multivalent glycoconjugates on solid-phase has been achieved through various strategies, including the use of pentaerythritol-based phosphoramidites and branched scaffold molecules. These approaches allow for the custom tailoring of glycoconjugate structures to meet specific biological requirements within hours, rather than the weeks or months required for traditional solution-phase synthesis.
The development of DNA synthesizer-compatible protocols has enabled the routine synthesis of carbohydrate-oligonucleotide conjugates and glycodendrimers. This methodology has proven particularly valuable for investigating carbohydrate-protein interactions and optimizing receptor-mediated targeting of therapeutic oligonucleotides.
Recent advances in solid-phase glycoconjugate synthesis have introduced several novel coupling strategies that enhance both efficiency and selectivity. The development of chemoselective coupling procedures using acetate-protected glycosylsulfenyl hydrazines has enabled the preparation of disulfide-linked glycopeptides. This methodology demonstrates high reactivity with thiol groups of cysteine residues and can be performed both in solution and as part of conventional solid-phase peptide synthesis protocols.
The introduction of click chemistry methodologies has provided orthogonal coupling strategies that are compatible with a wide range of functional groups. The copper-catalyzed azide-alkyne cycloaddition has proven particularly valuable for the incorporation of multiple different glycan structures onto single scaffold molecules, enabling the synthesis of complex multivalent glycoconjugates.
The development of protecting group-free strategies for solid-phase glycoconjugate synthesis represents a significant advancement in reducing the complexity of synthetic protocols. These approaches take advantage of the differential reactivity of the anomeric center to enable selective activation without the need for extensive protection/deprotection sequences. The use of N,O-disubstituted hydroxylamines under mild acidic conditions has enabled the coupling of unprotected sugars to protein scaffolds through thiol-ene coupling reactions.
The choice of solid support plays a crucial role in the success of solid-phase glycoconjugate synthesis. Different solid supports have been developed to address specific synthetic challenges:
Polystyrene-Based Supports: Traditional polystyrene resins have been extensively used for glycoconjugate synthesis, particularly when modified with specialized linkers. The development of silyl linker systems has provided enhanced compatibility with carbohydrate chemistry while maintaining the mechanical properties required for solid-phase synthesis.
PEG-Based Supports: Polyethylene glycol-based supports, such as TentaGel resins, have proven particularly valuable for glycoconjugate synthesis due to their swelling properties in both aqueous and organic solvents. This versatility enables the use of a wider range of reaction conditions and solvents.
Specialized Supports: Novel supports, including agarose beads and other biocompatible materials, have been developed for specific applications where biocompatibility is crucial. These supports enable the synthesis of glycoconjugates under conditions that preserve the biological activity of sensitive protein components.
The design of appropriate cleavage strategies is crucial for successful solid-phase glycoconjugate synthesis. Various linker types have been developed to meet different synthetic requirements:
Photolabile Linkers: The use of photolabile linkers enables mild cleavage conditions that preserve sensitive functional groups. These linkers have proven particularly valuable for the synthesis of glycoconjugates containing acid-sensitive or base-sensitive moieties.
Enzymatically Cleavable Linkers: The development of enzymatically cleavable linkers has enabled the synthesis of glycoconjugates that can be released under extremely mild conditions. This approach is particularly valuable when the target glycoconjugate contains groups that are sensitive to chemical cleavage conditions.
Safety-Catch Linkers: Safety-catch linkers provide an additional level of control by requiring activation before cleavage can occur. This approach prevents premature cleavage during synthesis and enables the use of more aggressive reaction conditions when necessary.
The integration of computational methods with solid-phase glycoconjugate synthesis has enabled more rational design of synthetic strategies. Machine learning approaches have been applied to predict optimal reaction conditions and protect group strategies for complex glycoconjugate targets. These computational tools have significantly reduced the empirical screening required for method development and optimization.
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